2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
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Description
2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles structures have been studied for their anticancer properties . These compounds interact with biological targets, making them attractive in medicinal chemistry .
Mode of Action
Compounds with similar structures have been shown to interact with biological targets through their amino and sulfonamide functionalities . These functional groups have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been evaluated for their anticancer properties . Some of these compounds displayed pronounced anticancer activity against breast cancer and melanoma cell lines, while others exhibited a moderate effect primarily on renal cancer cell lines .
Properties
IUPAC Name |
2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-3-14-8-9-17(25-14)26(23,24)22-12-10-21(11-13-22)18-19-15-6-4-5-7-16(15)20(18)2/h4-9H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMJHGFVXLNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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